Methyl 3-(5-formyl-2-furyl)benzoate
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Overview
Description
Methyl 3-(5-formyl-2-furyl)benzoate, also known as methyl 2-furylformate, is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless crystalline solid with a molecular formula of C9H8O3. It is insoluble in water, but soluble in most organic solvents. It has a pleasant odor and is used as a flavoring agent and fragrance.
Scientific Research Applications
Organic Synthesis
- Methyl 3-(5-formyl-2-furyl)benzoate serves as a starting material in the synthesis of compounds with potential antiplatelet activity, as exemplified in the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole (湯先佑, 2006).
- It is also used in the preparation of various furan-based compounds, which are significant in the study of reaction kinetics and product stabilization (W. S. Trahanovsky et al., 1994).
Pharmaceutical Research
- The compound plays a role in the synthesis of benzimidazoles, which have potential applications in the pharmaceutical industry, especially in the development of new therapeutic agents (M. M. El’chaninov et al., 1982).
Chemical Reactions and Properties
- This compound is involved in the synthesis of furo[2,3-b]pyrroles, which are important in the study of novel organic reactions (A. Krutošíková et al., 1997).
- Its derivatives are used in vapor phase pyrolysis studies to form compounds like poly(2,5-furyleneethylene), which have applications in material science (Yong H. Lu et al., 1996).
- Research also includes its role in the synthesis and study of indolizines, which are important in the development of compounds with unique spectral properties (M. Chudík et al., 1998).
Mechanism of Action
Target of Action
Methyl 3-(5-formyl-2-furyl)benzoate is a complex organic compound with a molecular weight of 230.22 The primary targets of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be between 28°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other compounds, could also influence its action and efficacy.
properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 |
Source
|
Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
591723-69-2 |
Source
|
Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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